molecular formula C9H11BClFO3 B1434255 (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid CAS No. 1704080-24-9

(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid

Cat. No.: B1434255
CAS No.: 1704080-24-9
M. Wt: 232.44 g/mol
InChI Key: GZFOXUDKAZOXLA-UHFFFAOYSA-N
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Description

(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The boronic acid moiety of the compound interacts with the palladium catalyst, transferring the phenyl group to the palladium in a process known as transmetalation . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving this compound can be used to synthesize a wide range of organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their structure and functional groups.

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and functional groups.

Action Environment

The action of this compound in the Suzuki-Miyaura cross-coupling reaction is influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, and the temperature and pressure conditions . These factors can influence the efficiency and selectivity of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid typically involves the reaction of 3-chloro-4-iodophenol with 3-fluoropropyl bromide in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron under mild conditions to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also involves rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced to form the corresponding boronate ester.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts and appropriate ligands.

Major Products Formed

    Oxidation: 3-Chloro-4-(3-fluoropropoxy)phenol.

    Reduction: 3-Chloro-4-(3-fluoropropoxy)phenylboronate ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a probe in biological systems due to its boronic acid group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 3-Chlorophenylboronic acid
  • 4-Fluorophenylboronic acid

Uniqueness

(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The propoxy group also provides additional steric and electronic effects, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

[3-chloro-4-(3-fluoropropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO3/c11-8-6-7(10(13)14)2-3-9(8)15-5-1-4-12/h2-3,6,13-14H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFOXUDKAZOXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCF)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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